![molecular formula C19H19N3O4 B2765548 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 899989-37-8](/img/structure/B2765548.png)
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide
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Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide, also known as FEPP, is a compound that has been gaining attention in the scientific community due to its potential applications in medical research. FEPP is a small molecule that has shown promising results in various studies, and its unique chemical structure has made it an attractive target for further investigation.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. In the context of microbial resistance, these compounds offer potential as innovative antibacterial agents . Specifically, this compound may exhibit activity against both gram-positive and gram-negative bacteria. Further research is needed to elucidate its mechanism of action and optimize its effectiveness.
Monophenolase Inhibition
Recent studies indicate that low doses of this compound inhibit monophenolase activity, which could be relevant in the context of melanin synthesis and related disorders . Understanding its precise mode of action and potential clinical applications is an ongoing area of investigation.
Photoreactions and Photoproducts
The compound’s photoreactivity has been explored in both aerated and de-aerated solutions. Photolysis of the titled chromenones (including this compound) led to the formation of dimeric photoproducts. Investigating these photoreactions further may reveal applications in materials science, photochemistry, or photodynamic therapy .
One-Pot Synthesis of Chromenones
Under solvent-free conditions, this compound can be synthesized efficiently using K10 montmorillonite catalysis. The resulting 3-(furan-2-yl)-4H-chromen-4-ones may find applications in drug discovery, as chromenones are known for their diverse pharmacological properties .
Other Therapeutic Advantages
Beyond antibacterial and monophenolase inhibition, furan derivatives (including this compound) have demonstrated a wide range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anticancer properties . Exploring these additional benefits could uncover novel applications.
properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-15-6-4-14(5-7-15)10-11-20-18(23)13-22-19(24)9-8-16(21-22)17-3-2-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAFLWDGLBACFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
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